Cas no 1568075-47-7 ((1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol)
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol
- AKOS021414691
- EN300-1147353
- 1568075-47-7
-
- Inchi: 1S/C11H15N3O2/c1-2-7-16-10-5-3-9(4-6-10)11(15)8-13-14-12/h3-6,11,15H,2,7-8H2,1H3/t11-/m1/s1
- InChI Key: UHLPXRBCTXQGGV-LLVKDONJSA-N
- SMILES: O(CCC)C1C=CC(=CC=1)[C@@H](CN=[N+]=[N-])O
Computed Properties
- Exact Mass: 221.116426730g/mol
- Monoisotopic Mass: 221.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 43.8Ų
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147353-1.0g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1147353-0.05g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
| Enamine | EN300-1147353-0.1g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
| Enamine | EN300-1147353-0.25g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
| Enamine | EN300-1147353-0.5g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
| Enamine | EN300-1147353-1g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 1g |
$842.0 | 2023-10-25 | |
| Enamine | EN300-1147353-2.5g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
| Enamine | EN300-1147353-5g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 5g |
$2443.0 | 2023-10-25 | |
| Enamine | EN300-1147353-10g |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol |
1568075-47-7 | 95% | 10g |
$3622.0 | 2023-10-25 |
(1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (1S)-2-azido-1-(4-propoxyphenyl)ethan-1-ol
Introduction to (1S)-2-Azido-1-(4-Propoxyphenyl)Ethan-1-Ol (CAS No. 1568075-47-7)
(1S)-2-Azido-1-(4-propoxyphenyl)ethan-1-ol, also known by its CAS number 1568075-47-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an azide group (-N3) and a propoxyphenyl moiety, making it a versatile building block for various chemical transformations. The compound's stereochemistry, specifically the (1S) configuration, plays a crucial role in its biological activity and synthetic applications.
The synthesis of (1S)-2-Azido-1-(4-propoxyphenyl)ethan-1-ol involves a series of well-established organic reactions, including nucleophilic substitutions and reductions. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound, which is critical for its application in drug discovery and development. The azide group in the molecule is particularly valuable due to its reactivity in click chemistry reactions, such as the Huisgen cycloaddition, which allows for the rapid construction of complex molecular architectures.
Recent studies have highlighted the potential of (1S)-2-Azido-1-(4-propoxyphenyl)ethan-1-ol as a precursor for bioactive compounds. For instance, researchers have explored its use in the synthesis of novel kinase inhibitors and GPCR modulators, which are promising leads for treating various diseases, including cancer and neurodegenerative disorders. The propoxyphenyl group in the molecule contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.
In addition to its role in drug discovery, (1S)-2-Azido-1-(4-propoxyphenyl)ethan-1-ol has found applications in materials science. Its azide functionality enables the formation of robust polymer networks through click chemistry, making it a valuable component in the development of advanced materials with tailored mechanical and electronic properties. This dual functionality underscores the compound's versatility and significance across multiple disciplines.
The stereochemistry of (1S)-2-Azido-1-(4-propoxyphenyl)ethan-1-ol is critical for its biological activity. Recent computational studies have revealed that the (1S) configuration optimizes the molecule's interactions with specific protein binding sites, enhancing its potency and selectivity. This insight has guided researchers in designing more effective drug candidates based on this scaffold.
In conclusion, (1S)-2-Azido-1-(4-propoxyphenyl)ethan-1-ol (CAS No. 1568075-47-7) is a multifaceted compound with applications ranging from drug discovery to materials science. Its unique structure, coupled with advancements in synthetic methodology and computational modeling, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its impact on various scientific domains is expected to grow significantly.
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